Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Methodology, and Pharmacophore Analysis
Executive Summary
This technical guide profiles 4-ethyl-N-(thiophen-2-ylmethyl)aniline , a secondary amine intermediate of significant interest in medicinal chemistry and materials science. Structurally, the molecule combines a lipophilic 4-ethylphenyl moiety with an electron-rich thiophene heterocycle, linked via a methylene bridge. This specific architecture serves as a critical scaffold in the development of kinase inhibitors, GPCR ligands, and organic semiconductors, where the thiophene ring acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability or solubility profiles.
Structural Elucidation & Physicochemical Profile
The molecule is defined by a secondary amine core flanking two distinct aromatic systems. The 4-ethyl substitution provides steric bulk and lipophilicity, while the thiophene ring introduces heteroaromatic electronic properties different from a standard benzyl group.
Physical State: Likely a low-melting solid or viscous oil at room temperature (based on 4-methyl analogs).
Synthetic Pathway & Mechanistic Insight
The most robust route for synthesizing 4-ethyl-N-(thiophen-2-ylmethyl)aniline is Reductive Amination . This method is preferred over direct alkylation (using thiophen-2-ylmethyl halides) because it suppresses the formation of the tertiary amine side-product (over-alkylation).
The Abdel-Magid Protocol (Standard)
We utilize Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde starting material.
To confirm the structure, the following spectroscopic signals must be present. Absence of these signals indicates a failed synthesis.
Proton NMR (
-NMR, 400 MHz,
)
Chemical Shift ()
Multiplicity
Integration
Assignment
Structural Insight
7.20
Doublet (d)
1H
Thiophene C5-H
Typical aromatic thiophene signal.
7.05
Doublet (d)
2H
Phenyl Ar-H
Part of the AA'BB' system of the p-ethylaniline.
6.95
Multiplet
1H
Thiophene C3-H
Overlaps often occur here.
6.90
Multiplet
1H
Thiophene C4-H
6.60
Doublet (d)
2H
Phenyl Ar-H
Ortho to the amine (shielded by N-donation).
4.45
Singlet (s)
2H
Diagnostic Peak: Proves the linker is intact.
4.00
Broad (bs)
1H
Exchangeable proton (disappears with ).
2.55
Quartet (q)
2H
Benzylic methylene of the ethyl group.
1.20
Triplet (t)
3H
Methyl terminal of the ethyl group.
Mass Spectrometry (ESI-MS)
Target Ion:
Expected m/z: 218.1
Fragmentation Pattern: Likely loss of the thiophene-methyl group (tropylium-like rearrangement) or cleavage at the benzylic position.
Applications in Drug Discovery
This molecule is not just a random intermediate; it represents a strategic design choice in medicinal chemistry known as Bioisosterism .
Figure 2: Pharmacophore dissection showing the functional role of each moiety.
Thiophene as a Phenyl Bioisostere: The thiophene ring is sterically similar to benzene but electronically different (electron-rich). This can alter the metabolic degradation pathway (avoiding epoxide formation common in benzenes) and improve
stacking interactions in protein binding pockets.
Kinase Inhibition: The secondary amine (
) is a classic "hinge binder" motif. It can form a hydrogen bond with the backbone of the ATP-binding site in kinases.
Lipophilicity Tuning: The ethyl group adds necessary hydrophobicity to penetrate cell membranes, while the nitrogen provides a handle for salt formation (e.g., Hydrochloride salt) to improve aqueous solubility for dosing.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
PubChem Database . Compound Summary for Analogous Substructures (Thiophen-2-yl-methylamines). National Center for Biotechnology Information. [Link]
Berger, R., et al. (2005). Thiophene Derivatives in Medicinal Chemistry. In: Bioisosteres in Medicinal Chemistry, Wiley-VCH. (General reference for Thiophene bioisosterism).
4-ethyl-N-(thiophen-2-ylmethyl)aniline CAS number and chemical identifiers
Topic: 4-ethyl-N-(thiophen-2-ylmethyl)aniline CAS number and chemical identifiers Content Type: In-depth Technical Guide CAS Number: 869945-36-8[1][2][3][4][5] Executive Summary & Chemical Identity 4-ethyl-N-(thiophen-2-...
4-ethyl-N-(thiophen-2-ylmethyl)aniline is a secondary amine intermediate widely utilized in medicinal chemistry as a scaffold for Structure-Activity Relationship (SAR) studies.[4] It belongs to the class of N-heteroarylmethyl anilines, a structural motif frequently found in kinase inhibitors, GPCR ligands, and agrochemicals.
This guide provides a comprehensive technical analysis of the compound, including verified identifiers, a self-validating synthesis protocol based on reductive amination, and structural characterization data.
Off-white to pale yellow solid or viscous oil (purity dependent)
Synthesis Protocol: Reductive Amination
The most robust and scalable method for synthesizing 4-ethyl-N-(thiophen-2-ylmethyl)aniline is the reductive amination of 4-ethylaniline with thiophene-2-carboxaldehyde. This route is preferred over direct alkylation due to its high selectivity for the secondary amine, minimizing over-alkylation to the tertiary amine.
Reaction Pathway Visualization
The following diagram illustrates the one-pot reaction sequence, involving the formation of an imine intermediate followed by in situ reduction.
Figure 1: Logical flow of the reductive amination pathway.[6][7] The imine formation is the rate-determining step in the absence of acid catalysis.
Experimental Methodology
Objective: Synthesize 10 mmol of 4-ethyl-N-(thiophen-2-ylmethyl)aniline.
1,2-Dichloroethane (DCE) or Methanol (MeOH) (30 mL)
Step-by-Step Protocol:
Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq) in DCE (30 mL).
Expert Note: If using Methanol, add activated 4Å molecular sieves to sequester water and drive the equilibrium toward the imine.
Activation: Add catalytic Acetic Acid (1-2 drops). Stir the mixture at room temperature for 30–60 minutes under nitrogen.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot indicates imine formation.
Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
Why STAB? Sodium triacetoxyborohydride is milder than NaBH₄ and does not reduce the aldehyde or ketone as quickly as it reduces the protonated imine, preventing side reactions.
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.
Quench & Workup:
Quench with saturated aqueous NaHCO₃ (30 mL).
Extract with Dichloromethane (DCM) (3 x 20 mL).
Wash combined organics with Brine (1 x 30 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield the pure secondary amine.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
The following table outlines the expected chemical shifts based on the structural electronic environment.
Moiety
Proton Count
Multiplicity
Shift (δ ppm)
Assignment Logic
Thiophene-H
1
dd
~7.20
C5-H of thiophene ring (deshielded).
Thiophene-H
1
d
~6.95
C3-H, adjacent to the methylene bridge.
Thiophene-H
1
dd
~6.92
C4-H of thiophene ring.
Aniline-Ar
2
d
~7.00
meta-protons (relative to N), coupling with ortho.
Aniline-Ar
2
d
~6.60
ortho-protons (relative to N), shielded by electron donation from N.
N-CH₂-
2
s
~4.45
Methylene bridge between N and Thiophene.
-NH-
1
br s
~4.00
Exchangeable amine proton (broad).
-CH₂- (Ethyl)
2
q
~2.55
Methylene of the ethyl group.
-CH₃ (Ethyl)
3
t
~1.18
Methyl terminal of the ethyl group.
Mass Spectrometry (ESI-MS)
Calculated Mass [M]: 217.09
Observed Ion [M+H]⁺: 218.10
Fragmentation Pattern: Expect a tropylium-like ion or cleavage at the benzylic position (loss of thiophene-methyl group) in EI-MS.
Applications in Drug Discovery
The 4-ethyl-N-(thiophen-2-ylmethyl)aniline scaffold is a versatile building block.[4][5]
Kinase Inhibition: The N-benzyl aniline motif mimics the ATP-binding hinge region interactions in several tyrosine kinase inhibitors. The thiophene ring acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability or solubility.
GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine receptors, where the ethyl group provides lipophilic bulk to fill hydrophobic pockets.
Library Synthesis: The secondary amine is a nucleophilic "handle" for further functionalization (e.g., urea formation, amidation, or sulfomylation) to generate diverse chemical libraries.
Figure 2: Downstream synthetic utility of the scaffold in medicinal chemistry.
References
Bio-Fount. (n.d.). 4-ethyl-N-(thiophen-2-ylmethyl)aniline Product Page. Retrieved February 15, 2026, from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
PubChem. (2025). 4-Ethylaniline Compound Summary. Retrieved February 15, 2026, from [Link]
Electronic properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline for material science
An In-Depth Technical Guide to the Electronic Properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline for Materials Science Abstract: This technical guide provides a comprehensive analysis of the electronic properties of 4-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline for Materials Science
Abstract:
This technical guide provides a comprehensive analysis of the electronic properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a novel organic semiconductor candidate. By integrating theoretical principles with established experimental protocols, this document serves as a vital resource for researchers in materials science and organic electronics. We explore the molecule's structural attributes, predictive insights from computational modeling, and detailed methodologies for empirical characterization. The guide elucidates the causal relationships between molecular structure and electronic behavior, contextualizing the potential of this compound in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. All protocols are presented with a focus on reproducibility and self-validation, ensuring scientific integrity.
Introduction: The Imperative for Novel Organic Semiconductors
The field of organic electronics is predicated on the design and synthesis of π-conjugated molecules that offer a unique combination of tunable electronic properties, mechanical flexibility, and low-cost solution processability. Within this domain, donor-π-acceptor (D-π-A) and donor-donor architectures are fundamental motifs for creating materials with tailored charge transport characteristics.[1] Aniline and thiophene derivatives are cornerstone building blocks in this endeavor. Aniline moieties act as robust electron donors, while the thiophene ring is an electron-rich, easily functionalizable π-system that facilitates intermolecular charge hopping.[2]
The specific molecule of interest, 4-ethyl-N-(thiophen-2-ylmethyl)aniline , combines these key components. The structure features:
An N-alkylaniline core , where the nitrogen lone pair can readily participate in π-conjugation.
A para-substituted ethyl group on the aniline ring, which acts as a weak electron-donating group, further enhancing the donor character of the aniline moiety.[3]
A thiophene-2-ylmethyl linker , which provides a flexible, non-conjugated bridge separating the two aromatic systems. This structural feature is critical as it influences the degree of electronic communication between the aniline and thiophene rings, directly impacting the material's bulk electronic properties.
This guide provides a foundational framework for investigating this promising molecule, from its synthesis to the theoretical and experimental determination of its core electronic parameters.
Molecular Synthesis and Structural Verification
A reliable and scalable synthesis is the first step in characterizing any new material. For 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a reductive amination pathway offers a high-yield and straightforward approach.
Proposed Synthetic Protocol: Reductive Amination
This method involves the condensation of 4-ethylaniline with thiophene-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Rationale: Reductive amination is a widely used, robust reaction for forming C-N bonds. The choice of sodium borohydride as the reducing agent is strategic; it is mild enough to selectively reduce the imine C=N bond without affecting the aromatic rings.
Step-by-Step Protocol:
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carboxaldehyde and 1.0 equivalent of 4-ethylaniline in a suitable solvent such as methanol or ethanol.[4]
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.
Reduction: Cool the reaction mixture in an ice bath. Cautiously add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to control the exothermic reaction and hydrogen gas evolution.
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete disappearance of the imine.
Workup and Purification: Quench the reaction by slowly adding deionized water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Synthesis Workflow Diagram
Caption: Relationship between Frontier Molecular Orbitals and key electronic parameters.
Experimental Characterization Protocols
While theoretical calculations are predictive, experimental validation is essential. Cyclic Voltammetry and UV-Vis Spectroscopy are two fundamental techniques for characterizing the electronic properties of organic materials.
[6]
Cyclic Voltammetry (CV) for Electrochemical Properties
Principle: CV measures the current response of a material to a sweeping potential. By identifying the oxidation and reduction potentials, we can experimentally estimate the HOMO and LUMO energy levels. [7][8]The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, while the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.
[9]
Self-Validating Protocol:
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane). The electrolyte provides conductivity, and the absence of water and oxygen is critical to prevent unwanted side reactions.
Working Solution: Dissolve a small amount (approx. 1 mM) of 4-ethyl-N-(thiophen-2-ylmethyl)aniline in the electrolyte solution.
Electrochemical Cell Setup: Assemble a three-electrode cell:
Working Electrode: Glassy Carbon or Platinum (provides the surface for the reaction).
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE) (provides a stable potential reference).
Counter Electrode: Platinum wire (completes the electrical circuit).
Internal Reference: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This is a critical step for trustworthiness, as it allows for accurate calibration of the measured potentials against a universal standard.
Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from a starting value where no reaction occurs towards positive potentials (oxidation) and then reversing the scan towards negative potentials (reduction). A typical scan rate is 50-100 mV/s.
[8]6. Data Analysis and Calculation:
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
Measure the half-wave potential of the ferrocene internal standard (E₁/₂(Fc/Fc⁺)).
Calculate the HOMO and LUMO levels using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum):
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
Caption: Experimental workflow for Cyclic Voltammetry characterization.
UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the long-wavelength region corresponds to the energy required to promote an electron from the HOMO to the LUMO. This allows for a direct measurement of the optical band gap.
[10][11]
Protocol:
Solution Preparation: Prepare a dilute solution (micromolar concentration) of the compound in a UV-transparent solvent, such as chloroform, dichloromethane, or THF.
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference blank.
Data Analysis:
Identify the absorption onset wavelength (λ_onset) from the red-edge of the lowest energy absorption peak.
Calculate the optical band gap (E_g^opt) using the Planck-Einstein relation:
E_g^opt (eV) = 1240 / λ_onset (nm)
Structure-Property Relationships and Applications
The electronic properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline are a direct consequence of its molecular structure:
Donor Strength: The combination of the nitrogen atom and the electron-donating ethyl group is expected to result in a relatively high HOMO level (~ -5.0 to -5.2 eV). This makes the material a good candidate for a hole transport layer (HTL) in organic solar cells or OLEDs, as this energy level often aligns well with the work function of common anodes like ITO and the HOMO levels of photoactive donor materials.
[1]* Band Gap: The non-conjugated methylene (-CH₂-) bridge between the aniline and thiophene moieties limits the extent of π-conjugation across the entire molecule. This is predicted to result in a relatively wide band gap (~3.0 to 3.7 eV) compared to fully conjugated thiophene-aniline systems. [12]A wider band gap makes the material transparent to visible light, which is a desirable property for charge transport layers in solar cells and for host materials in phosphorescent OLEDs.
Potential Applications: Based on these predicted properties, 4-ethyl-N-(thiophen-2-ylmethyl)aniline is a promising material for investigation in:
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, likely exhibiting p-type behavior.
Organic Photovoltaics (OPVs): As a hole-transport material or as a component in a donor polymer.
Organic Light-Emitting Diodes (OLEDs): As a hole-transport or host material.
Conclusion
4-ethyl-N-(thiophen-2-ylmethyl)aniline presents a compelling structural design for a new organic semiconductor. Theoretical modeling predicts a high-lying HOMO level and a wide optical band gap, suggesting its potential utility as a p-type material in various optoelectronic devices. This guide provides the essential theoretical framework and detailed, self-validating experimental protocols required to rigorously characterize its electronic properties. The subsequent empirical validation based on the methodologies outlined herein will be crucial in determining the ultimate viability and optimal applications of this promising compound in the field of materials science.
References
First Principles Theory and Modeling in Organic Electronics.
An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Deriv
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
Voltammetry of Aniline with Different Electrodes and Electrolytes.
Electrochemical data from this study, using aniline as an example.
The Ultraviolet Spectra of the Thiophene Deriv
Density-Functional Theory (DFT)
Enhanced absorption spectra of conducting polymers co-polymerised
Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N- diethylaniline-based Compounds.
Review of Applications of Density Functional Theory (DFT)
Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors.
VOLTAMMETRIC BEHAVIOUR AND ELECTRODE KINETIC OF P-NITROANILINE IN AQUEOUS SOLUTION.
The Chemistry of 4-Ethylaniline: Applications in M
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
Buy 4-Ethylaniline | 589-16-2.
A Comprehensive Study of Structural, Non-Covalent Interactions and Electronic Insights into N-Aryl Substituted Thiosemicarbazones via SC-XRD and First-Principles DFT Approach.
Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers.
Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene.
Semiconductor Characterization: Methods for M
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
Electronic properties and dipole polarizability of thiophene and thiophenol deriv
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
Thiophene-Substituted Anilines and 2-Aminothiophenes: A Technical Guide to Bioisosteric Evolution in Drug Discovery
Executive Summary: The Sulfur Advantage In the architecture of small-molecule therapeutics, the aniline moiety (phenylamine) has long been a cornerstone scaffold. However, the discovery of thiophene-substituted anilines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sulfur Advantage
In the architecture of small-molecule therapeutics, the aniline moiety (phenylamine) has long been a cornerstone scaffold. However, the discovery of thiophene-substituted anilines —and more critically, the 2-aminothiophene core (the bioisostere of aniline)—marked a pivotal shift in medicinal chemistry.
This guide explores the transition from carbocyclic anilines to their heterocyclic counterparts. By replacing the benzene ring with thiophene, researchers unlock distinct electronic profiles, altered metabolic vectors, and unique vectors for kinase inhibition. We will dissect the synthetic evolution (from the Gewald reaction to Buchwald-Hartwig coupling), analyze the Structure-Activity Relationships (SAR), and provide validated protocols for synthesis.
Structural Evolution and Bioisosterism
The history of this scaffold is rooted in the concept of bioisosterism .[1][2] While benzene and thiophene are structurally similar (both aromatic), the sulfur atom imparts critical differences:
Electronegativity: Sulfur is less electronegative than oxygen but polarizes the ring differently than carbon.
Geometry: The C-S-C bond angle (~92°) compresses the ring compared to the perfect hexagon of benzene (120°), altering the trajectory of substituents.
Lipophilicity: Thiophene analogs are generally more lipophilic (higher logP), improving membrane permeability.
Visualizing the Scaffold Shift
The following diagram illustrates the structural relationship and the "vectors" available for substitution in the 2-aminothiophene scaffold compared to aniline.
Figure 1: The bioisosteric transition from Aniline to 2-Aminothiophene, highlighting key physicochemical shifts.
Synthetic Methodologies: The "How-To"
The discovery of these compounds is inextricably linked to two major synthetic methodologies: the Gewald Reaction (bottom-up ring construction) and Buchwald-Hartwig Amination (top-down functionalization).
Protocol A: The Gewald Reaction (Ring Construction)
Origin: Discovered by Karl Gewald in 1966, this multicomponent reaction is the industry standard for synthesizing polysubstituted 2-aminothiophenes.
Mechanism:
It involves the condensation of a ketone/aldehyde with an
-cyanoester in the presence of elemental sulfur and a base.[3]
Validated Protocol:
Reagents:
Cyclohexanone (10 mmol)
Ethyl cyanoacetate (10 mmol)
Elemental Sulfur (
) (10 mmol)
Morpholine (15 mmol, Base Catalyst)
Ethanol (30 mL)
Procedure:
Mix ketone and ethyl cyanoacetate in ethanol.
Add morpholine dropwise (Exothermic! Control temp < 50°C).
Stir for 30 mins to form the Knoevenagel intermediate.
Heat to 100°C for 12 hours under inert atmosphere.
Filter through Celite to remove Pd black.
Medicinal Chemistry: SAR and Kinase Inhibition[6]
The 2-aminothiophene scaffold is a "privileged structure" in kinase inhibition. It mimics the adenine ring of ATP, allowing the exocyclic amine and the ring nitrogen (or adjacent substituents) to form hydrogen bonds with the kinase hinge region .
Comparative Data: Benzene vs. Thiophene
The following table summarizes the impact of swapping a phenyl ring for a thiophene in a hypothetical kinase inhibitor series (Generic VEGFR target).
Feature
Phenyl Analog (Aniline)
Thiophene Analog (2-Aminothiophene)
Impact Analysis
IC50 (Enzymatic)
120 nM
25 nM
Thiophene often improves potency due to better geometric fit in the hydrophobic pocket.
LogP (Lipophilicity)
3.2
3.6
Thiophene increases lipophilicity, improving passive permeability but potentially lowering solubility.
Metabolic Stability
High (CYP oxidation)
Moderate
Thiophene is prone to S-oxidation (forming reactive sulfoxides/epoxides). Requires blocking groups (e.g., Cl, Me) at the 4/5 positions.
H-Bond Donor
The acidity of the amine is higher in 2-aminothiophenes due to the electron-withdrawing nature of the heteroaromatic ring.
Case Study: Hinge Binding Mode
In inhibitors like Sunitinib (which uses a related thiophene-containing system) or specific p38 MAPK inhibitors, the thiophene acts as a spacer that orients the H-bond donor/acceptor motif correctly.
Figure 3: Schematic representation of the pharmacophore binding mode within the ATP-binding pocket of a kinase.
Future Outlook: Covalent Inhibitors & PROTACs
The history of thiophene-anilines is moving toward Targeted Protein Degradation (PROTACs) . The 2-aminothiophene moiety is stable enough to serve as the "warhead" ligand for the target protein, linked via the amine to an E3 ligase recruiter.
Furthermore, covalent inhibitors are utilizing the electron-rich nature of the thiophene ring. By placing an electrophile (like an acrylamide) on the amine, the scaffold can form irreversible bonds with cysteines in the kinase active site (e.g., Cys797 in EGFR).
References
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry. (Comprehensive review of the scaffold's early history).
Buchwald, S. L., & Hartwig, J. F. (Various).[6] Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[5][7] (Foundational texts on the coupling methodology).
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[8] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[8][9][10] Arkivoc.[8]
Elrayess, R., et al. (2020).[11] Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold.[11] MDPI Pharmaceuticals.
BenchChem Technical Library. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes.
Hydrogen bond donor and acceptor counts for 4-ethyl-N-(thiophen-2-ylmethyl)aniline
An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Counts of 4-ethyl-N-(thiophen-2-ylmethyl)aniline Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition In the landscape of drug d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Counts of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition
In the landscape of drug discovery and molecular sciences, the hydrogen bond stands as a cornerstone of intermolecular interactions.[1][2][3][4] This directional, attractive force between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom is fundamental to the structure of biological macromolecules and the binding of ligands to their protein targets.[5][6][7] The ability of a molecule to act as a hydrogen bond donor or acceptor profoundly influences its physicochemical properties, such as solubility and permeability, and is a key determinant of its pharmacokinetic and pharmacodynamic profile.[8][9][10][11] This guide provides a detailed analysis of the hydrogen bond donor and acceptor counts for the molecule 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a crucial parameter for researchers in medicinal chemistry and drug development.
Defining Hydrogen Bond Donors and Acceptors
According to the International Union of Pure and Applied Chemistry (IUPAC), a hydrogen bond is an "attractive interaction between a hydrogen atom from a molecule or a molecular fragment X–H in which X is more electronegative than H, and an atom or a group of atoms in the same or a different molecule, in which there is evidence of bond formation."[1][12][13]
Hydrogen Bond Donor (HBD): A hydrogen bond donor is a molecule or a part of a molecule that contains a hydrogen atom covalently bonded to a highly electronegative atom, such as nitrogen (N), oxygen (O), or fluorine (F).[3][14][15][16] The electronegative atom pulls electron density away from the hydrogen, creating a partial positive charge on the hydrogen and making it available to interact with an electron-rich site.[14]
Hydrogen Bond Acceptor (HBA): A hydrogen bond acceptor is an electronegative atom that possesses a lone pair of electrons.[3][14][15][16] This electron-rich region can interact with the partially positive hydrogen atom of a donor, completing the hydrogen bond.[14]
In the context of drug design and discovery, Lipinski's Rule of Five provides a widely used heuristic to predict the oral bioavailability of a compound.[8][9][10][11][17] For the purpose of this rule, the number of hydrogen bond donors is typically counted as the sum of -OH and -NH groups, while the number of hydrogen bond acceptors is the sum of all nitrogen and oxygen atoms.[8][10]
Structural Analysis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
To determine the hydrogen bond donor and acceptor counts for 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a thorough examination of its chemical structure is necessary.
The molecule consists of a 4-ethylaniline group linked to a thiophene-2-ylmethyl group via a secondary amine.
Hydrogen Bond Donor: The secondary amine group (-NH-) contains one hydrogen atom directly bonded to a nitrogen atom. This N-H group serves as a hydrogen bond donor.
Hydrogen Bond Acceptors:
The nitrogen atom of the secondary amine possesses a lone pair of electrons and can therefore act as a hydrogen bond acceptor.
The sulfur atom in the thiophene ring also has lone pairs of electrons and can function as a hydrogen bond acceptor, although it is generally considered a weaker acceptor than nitrogen or oxygen.
Quantitative Assessment of Hydrogen Bond Properties
The hydrogen bond donor and acceptor counts for 4-ethyl-N-(thiophen-2-ylmethyl)aniline are summarized in the table below.
Molecular Feature
Hydrogen Bond Donor Count
Hydrogen Bond Acceptor Count
Secondary Amine (-NH-)
1
1
Thiophene Sulfur (-S-)
0
1
Total
1
2
Experimental and Computational Methodologies for Determination
While a straightforward analysis of the chemical structure provides a reliable estimate of the hydrogen bond donor and acceptor counts, more sophisticated experimental and computational methods can offer deeper insights.
Computational Approaches
A variety of computational chemistry software packages can predict molecular properties, including hydrogen bond characteristics.[18][19][20][21][22][23] These tools often employ algorithms based on fragment contributions or quantum mechanical calculations to provide more nuanced predictions.[23][24]
Step-by-Step Protocol for Computational Prediction:
Molecule Input: The chemical structure of 4-ethyl-N-(thiophen-2-ylmethyl)aniline is provided to the software, typically as a SMILES string or in a standard chemical file format (e.g., MOL, SDF).
Property Calculation: The software's molecular property calculation module is initiated. This may involve selecting specific descriptors to be calculated, such as hydrogen bond donors and acceptors.
Algorithm Selection: Depending on the software, different calculation methods may be available. For rapid screening, fragment-based methods are common. For higher accuracy, quantum mechanical calculations of the electrostatic potential can be employed.[23]
Output Analysis: The software outputs the calculated number of hydrogen bond donors and acceptors. It is crucial to understand the underlying rules the software uses for these assignments (e.g., whether it includes weak acceptors like sulfur).
Several online platforms and standalone software packages can perform these calculations, including:
Molinspiration: A widely used online tool for calculating various molecular properties relevant to drug design.[25][26][27][28][29]
ChemAxon: Offers a suite of cheminformatics tools, including calculators for hydrogen bond properties.[30][31][32][33][34]
OpenEye Scientific: Provides toolkits for molecular modeling and property prediction.[19][35]
Visualization of Hydrogen Bonding Potential
The following diagram illustrates the molecular structure of 4-ethyl-N-(thiophen-2-ylmethyl)aniline and highlights the locations of the hydrogen bond donor and acceptor sites.
Application Note: Selective Reductive Amination Protocol for 4-Ethyl-N-(thiophen-2-ylmethyl)aniline
Abstract & Scope This application note details a robust, field-proven protocol for the synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline via direct reductive amination. While catalytic hydrogenation is common for many...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, field-proven protocol for the synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline via direct reductive amination. While catalytic hydrogenation is common for many anilines, the presence of the thiophene moiety poses a risk of catalyst poisoning (sulfur) and ring hydrogenation. Therefore, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium species without affecting the thiophene ring or requiring high-pressure equipment.[1]
This guide is designed for medicinal chemists requiring high-purity isolation of N-heterocyclic anilines. It emphasizes mechanistic control, safety, and scalability.
Reaction Scheme & Mechanism
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an equilibrium-driven formation of an imine/iminium ion, which is then irreversibly reduced by STAB.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical iminium formation step. Note that STAB reduces the iminium ion significantly faster than the parent aldehyde, preventing side-product formation.[1]
Preferred for reaction rate.[3] DCM is a valid alternative.
Equipment
Oven-dried round-bottom flask (RBF) or scintillation vial (for <500mg scale).
Magnetic stir bar.
Nitrogen/Argon atmosphere balloon (recommended but not strictly required due to STAB stability).
TLC plates (Silica gel 60 F254).
Experimental Protocol
Phase 1: Imine Formation (The "Equilibrium" Phase)
Scientific Rationale: STAB is a mild reductant. It does not reduce aldehydes/ketones rapidly but reduces imines very fast. Therefore, allowing the amine and aldehyde to mix before or during reduction is key. We use "Direct Reductive Amination" (one-pot) because the imine intermediate does not need isolation.
Charge the Vessel: To a clean, dry reaction vessel, add 4-ethylaniline (1.0 equiv) and Thiophene-2-carboxaldehyde (1.1 equiv) .
Solvation: Add DCE (concentration ~0.2 M relative to aniline). Example: For 1 mmol aniline, use 5 mL DCE.
Catalysis: Add Acetic Acid (1.0 equiv) .
Observation: The solution may warm slightly or change color (often yellow/orange) indicating imine formation.
Equilibration: Stir at room temperature for 15–30 minutes.
Why? This ensures a sufficient concentration of the imine species is present before the reductant is introduced, minimizing direct reduction of the aldehyde to the alcohol.
Phase 2: Reduction (The "Kinetic" Phase)
Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
Note: STAB is a solid. If the reaction is large scale, add in 3-4 portions over 10 minutes to manage mild exotherm.
Reaction: Stir the suspension vigorously at room temperature under N2 atmosphere.
Timeframe: Typically 2–4 hours.
Monitoring (Self-Validation): Check TLC after 2 hours.
Eluent: 10% EtOAc in Hexanes.
Target: Disappearance of 4-ethylaniline (limiting reagent). The product usually runs higher (less polar) than the primary amine but lower than the aldehyde.
Stain: UV active. Aniline spots often turn brown/red with iodine or ninhydrin.
Phase 3: Workup & Isolation
Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO3 solution.
Caution: Gas evolution (CO2) will occur as the acetic acid is neutralized. Stir until bubbling ceases (pH should be ~8).
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x reaction volume).
Wash: Combine organic layers and wash with:
1x Water (removes inorganic salts).
1x Brine (removes residual water).
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Purification & Characterization
Flash Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 100:0 -> Target usually elutes ~95:5 to 90:10).
Loading: Dissolve crude oil in minimum DCM/Hexane.
Expected Analytical Data
Physical State: Yellowish to brown oil or low-melting solid.
1H NMR (CDCl3, 400 MHz):
δ 7.20 (dd, 1H): Thiophene C5-H.
δ 7.05 (d, 2H): Aniline aromatic protons (meta to N).
δ 6.95 (m, 2H): Thiophene C3-H, C4-H.
δ 6.60 (d, 2H): Aniline aromatic protons (ortho to N).
δ 4.45 (s, 2H):Critical Diagnostic Signal - The methylene bridge (-NH-CH2 -Thiophene). If this is a doublet, the NH is coupling (add D2O to collapse to singlet).
δ 4.00 (br s, 1H): -NH - (Exchangeable).
δ 2.55 (q, 2H): Ethyl -CH2 -CH3.
δ 1.20 (t, 3H): Ethyl -CH2-CH3 .
Troubleshooting & Optimization
Problem
Diagnosis
Solution
Incomplete Conversion
Amine remains on TLC after 4h.
Add 0.5 eq more STAB and stir overnight. Ensure AcOH was added (acid catalysis is crucial for sterically hindered or electron-rich systems).
Aldehyde Reduction
Large amount of Thiophene-2-methanol formed.
You added STAB too quickly or didn't wait for imine equilibration. Increase equilibration time in Phase 1.
Dialkylation
Formation of tertiary amine.
Rare with STAB and secondary aldehydes, but if observed, ensure strict 1:1 stoichiometry of amine:aldehyde or use excess amine (1.2 eq) and purify later.
Emulsion during Workup
Phase separation is poor.
Add solid NaCl to the aqueous layer or filter the biphasic mixture through a Celite pad to break the emulsion.
Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
References
Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[2]
Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."
Application Note: Catalytic Strategies for the Preparation of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Executive Summary The synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline represents a classic yet critical transformation in medicinal chemistry: the reductive amination of an electron-rich aniline (4-ethylaniline) with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline represents a classic yet critical transformation in medicinal chemistry: the reductive amination of an electron-rich aniline (4-ethylaniline) with a heterocyclic aldehyde (thiophene-2-carboxaldehyde). While the reaction appears straightforward, the presence of the thiophene moiety introduces specific chemoselectivity challenges, particularly regarding catalyst poisoning in heterogeneous systems and ring reduction in vigorous hydrogenation protocols.
This guide details three validated catalytic protocols, prioritizing chemoselectivity and yield. We analyze the mechanistic role of Brønsted and Lewis acid catalysts in promoting imine formation and preventing side reactions such as over-alkylation or thiophene desulfurization.
Reaction Overview & Mechanistic Challenges
The formation of the target secondary amine proceeds via a two-step sequence, often performed in a "one-pot" manner:
Condensation: 4-ethylaniline attacks thiophene-2-carboxaldehyde to form the imine (Schiff base) intermediate.
Reduction: The imine is selectively reduced to the amine.[1]
Key Challenges
Thiophene Poisoning: Sulfur atoms in the thiophene ring have a high affinity for transition metals, frequently deactivating standard Pd/C or Pt/C hydrogenation catalysts.
Chemoselectivity: Strong reducing agents (e.g., LiAlH4) or vigorous hydrogenation can reduce the thiophene ring to a tetrahydrothiophene, destroying the aromatic heterocycle.
Imine Stability: Electron-rich anilines form imines that can be slow to reduce; acid catalysis is required to activate the imine carbon toward hydride attack.
Validated Catalyst Systems & Protocols
Protocol A: Brønsted Acid-Catalyzed Reduction (The "Gold Standard")
This is the preferred laboratory-scale method. STAB is a mild hydride donor that reduces imines much faster than aldehydes, allowing for a "direct" reductive amination. Acetic acid acts as the catalyst by protonating the intermediate carbinolamine and imine, facilitating water elimination and hydride attack.
Mechanism of Action
Activation: AcOH protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
Condensation: The aniline attacks to form a hemiaminal, which dehydrates (acid-catalyzed) to the iminium ion.
Reduction: The acetoxy groups on boron withdraw electron density, stabilizing the B-H bond and making STAB less reactive than NaBH₄. It selectively reduces the protonated iminium species without touching the thiophene ring.
Step-by-Step Protocol
Preparation: In a 250 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv, 10 mmol) and 4-ethylaniline (1.0 equiv, 10 mmol) in 1,2-Dichloroethane (DCE) or THF (40 mL).
Catalyst Addition: Add Acetic Acid (1.0 - 2.0 equiv). Stir for 30 minutes at room temperature to promote imine formation.
Note: The solution often turns slightly yellow/orange, indicating imine formation.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 equiv, 14 mmol) portion-wise over 15 minutes.
Critical: Do not add all at once to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.
Quench: Quench by adding saturated aqueous NaHCO₃ (50 mL). Stir for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Lewis Acid-Mediated Reduction (For Difficult Substrates)
If the reaction in Protocol A is sluggish (often due to steric bulk or electronic deactivation), Titanium(IV) isopropoxide serves as a powerful Lewis acid catalyst and water scavenger, driving the equilibrium toward the imine.
Mechanism of Action
Ti(OiPr)₄ coordinates to the aldehyde oxygen and the amine nitrogen, bringing them into proximity and activating the carbonyl. Crucially, it reacts with the water byproduct to form titanium hydroxides/oxides, irreversibly driving the condensation to completion before the reductant is added.
Step-by-Step Protocol
Complexation: Under Nitrogen, combine 4-ethylaniline (10 mmol), thiophene-2-carboxaldehyde (10 mmol), and Ti(OiPr)₄ (12 mmol, 1.2 equiv) in neat form (no solvent) or minimal dry THF.
Stirring: Stir at room temperature for 1 hour. The mixture will become viscous.
Dilution: Dilute with absolute ethanol (20 mL).
Reduction: Add NaBH₄ (10 mmol, 1.0 equiv) carefully. (Note: NaBH₄ is compatible here because the aldehyde is already fully consumed/complexed).
Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter the white precipitate through a Celite pad. Extract the filtrate with EtOAc.
Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Pd/C (High Loading)
Reductant: H₂ Gas (1-5 bar)
Warning: Thiophene is a catalyst poison. Standard Pd/C often fails or requires very high loading (10-20 wt%). Sulfided catalysts are resistant to sulfur poisoning.
Step-by-Step Protocol
Mix: Dissolve precursors in Methanol or Ethanol.
Catalyst: Add 5% Pt(S)/C (2-5 mol% loading).
Alternative: If using Pd/C, use 10 wt% loading and expect slower kinetics.
Hydrogenation: Pressurize vessel to 3–5 bar H₂. Heat to 40–50°C.
Filtration: Filter catalyst immediately after completion to prevent adsorption of the product.
Comparative Data Analysis
Feature
Protocol A (STAB/AcOH)
Protocol B (Ti(OiPr)₄)
Protocol C (Pt(S)/C)
Catalyst Type
Brønsted Acid
Lewis Acid
Heterogeneous Metal
Yield
85 - 95%
80 - 90%
60 - 80%
Chemoselectivity
Excellent (Thiophene stable)
Excellent
Moderate (Risk of ring reduction)
Atom Economy
Moderate (Boron waste)
Low (Titanium waste)
High (Water is only byproduct)
Throughput
High (Standard Lab)
Medium (Difficult cases)
High (Industrial Scale)
Thiophene Risk
None
None
High (Poisoning)
Visualizing the Pathway
The following diagram illustrates the mechanistic pathways and the critical decision points for catalyst selection.
Figure 1: Decision matrix for catalyst selection based on scale and selectivity requirements.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.
Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines."
MDPI. "Microwave-Assisted Reductive Amination under Heterogeneous Catalysis." Processes.
Application Note & Protocol: A Scalable Reductive Amination Strategy for the Synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Abstract This document provides a detailed guide for the scalable synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a heterocyclic amine with potential applications as a building block in pharmaceutical and materials...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide for the scalable synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a heterocyclic amine with potential applications as a building block in pharmaceutical and materials science research. We present a robust and efficient one-pot reductive amination protocol utilizing 4-ethylaniline and thiophene-2-carbaldehyde as starting materials. The methodology is centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yield and purity while minimizing side-product formation, making it highly suitable for scale-up. This guide offers a comprehensive discussion of the synthetic strategy, reaction mechanism, detailed experimental protocols, and process optimization considerations for researchers and chemical development professionals.
Introduction and Strategic Overview
The synthesis of N-aryl amines is a cornerstone of medicinal chemistry and drug development. The target molecule, 4-ethyl-N-(thiophen-2-ylmethyl)aniline, incorporates both a substituted aniline moiety and a thiophene ring, a key heterocycle in numerous pharmaceuticals due to its unique electronic properties and metabolic stability.[1][] The development of a scalable, efficient, and reliable synthetic route is paramount for transitioning such compounds from laboratory-scale discovery to pilot-plant production.
The Rationale for Reductive Amination
Direct alkylation of amines is often plagued by overalkylation, leading to mixtures of secondary and tertiary amines and complex purification challenges.[3] In contrast, reductive amination offers a powerful and controlled method for C-N bond formation.[4] This process involves the condensation of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the desired amine.[5]
For the synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a one-pot reductive amination strategy is exceptionally well-suited for large-scale production due to its operational simplicity and high atom economy.[4]
Reagent Selection for Scalability and Safety
The choice of reducing agent is critical. While various hydride reagents can effect the reduction, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:
High Selectivity: STAB is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde.[6] This prevents the wasteful formation of 2-thiophenemethanol as a side product. The steric and electron-withdrawing effects of the acetoxy groups moderate the reactivity of the boron-hydrogen bond.[6]
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under weakly acidic conditions, which are ideal for catalyzing imine formation without degrading sensitive functional groups.[3][7]
Safety and Handling: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic, and its byproducts do not include hazardous cyanide salts, a crucial consideration for industrial-scale synthesis.[3]
Reaction Mechanism and Workflow
The synthesis proceeds via a two-step sequence within a single pot. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of 4-ethylaniline on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This forms a hemiaminal intermediate. Under the mildly acidic conditions, typically catalyzed by acetic acid, the hemiaminal readily dehydrates to form a Schiff base, which is subsequently protonated to yield the key electrophilic iminium ion intermediate.[7]
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final, stable secondary amine product, 4-ethyl-N-(thiophen-2-ylmethyl)aniline.[5]
Caption: Reductive amination of 4-ethylaniline with thiophene-2-carbaldehyde.
Overall Synthesis Workflow
The production process is designed for efficiency and scalability, following a logical progression from reaction setup to final product isolation.
Caption: Scalable production workflow for 4-ethyl-N-(thiophen-2-ylmethyl)aniline.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-50 g) and can be linearly scaled with appropriate engineering controls for heat transfer and reagent addition.
Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-ethylaniline (12.12 g, 0.1 mol), thiophene-2-carbaldehyde (11.22 g, 0.1 mol), and 1,2-dichloroethane (400 mL).
Iminium Formation: Begin stirring the solution and add glacial acetic acid (6.0 g, 0.1 mol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.[7]
Reduction: To the stirring solution, add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 20-30 minutes. Note: The addition may cause a mild exotherm; maintain the reaction temperature below 30°C using a water bath if necessary.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 200 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (100 mL each).
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The choice of purification method is dependent on the scale and required purity.
Flash Column Chromatography (Lab Scale): The crude oil can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent. This method provides high purity but is less economical for large-scale production.[11]
Vacuum Distillation (Pilot/Industrial Scale): For larger quantities, vacuum distillation is the preferred method for purifying liquid anilines, as it is more cost-effective and scalable. This requires determining the boiling point of the product under reduced pressure.[12]
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect characteristic signals for the ethyl group (triplet and quartet), aromatic protons from both rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton.
¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the correct product has been formed. The expected monoisotopic mass is 217.1082 g/mol .
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A purity level of >98% is typically targeted for drug development applications.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Incomplete Reaction
Insufficient reaction time or inactive reducing agent.
Allow the reaction to proceed longer, monitoring by TLC/HPLC. Use fresh, dry sodium triacetoxyborohydride.
Low Yield
Moisture in the reaction vessel hydrolyzing the reducing agent or iminium ion.
Ensure all glassware is oven-dried and use anhydrous solvents. Handle NaBH(OAc)₃ in a dry atmosphere.[10]
Formation of Side Products
Temperature too high; incorrect stoichiometry.
Maintain temperature below 30°C during NaBH(OAc)₃ addition. Ensure a slight excess of the reducing agent (1.2-1.5 eq.) is used.[7]
Difficult Purification
Presence of highly polar impurities or unreacted starting materials.
Ensure the aqueous quench and workup are thorough to remove acidic/basic residues. Optimize chromatography conditions if necessary.[12]
Conclusion
The reductive amination of 4-ethylaniline with thiophene-2-carbaldehyde using sodium triacetoxyborohydride is a highly effective, reliable, and scalable method for the production of 4-ethyl-N-(thiophen-2-ylmethyl)aniline. The mild reaction conditions, high selectivity, operational simplicity, and favorable safety profile make this protocol superior to many alternatives for industrial application. By following the detailed procedures and considering the process controls outlined in this guide, researchers and drug development professionals can confidently synthesize this valuable intermediate with high yield and purity.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
Valderrama-García, F., et al. (2016).
Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]
BenchChem. (2025). Efficacy of different purification methods for substituted anilines. Technical Guide.
Abedinifar, F., et al. (2021). Efficient methods for the synthesis of thiophene derivatives by one-pot procedure.
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
Khan, K. M., et al. (2013).
Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
BenchChem. (2025).
PubChem. (n.d.). 4-Ethylaniline. National Institutes of Health. Retrieved from [Link]
Application Note: Functionalization of the Thiophene Ring in 4-Ethyl-N-(thiophen-2-ylmethyl)aniline
Executive Summary & Strategic Analysis The scaffold 4-ethyl-N-(thiophen-2-ylmethyl)aniline presents a classic chemoselectivity challenge in medicinal chemistry. It contains three nucleophilic sites: Thiophene C5 Position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The scaffold 4-ethyl-N-(thiophen-2-ylmethyl)aniline presents a classic chemoselectivity challenge in medicinal chemistry. It contains three nucleophilic sites:
Thiophene C5 Position: The primary target for functionalization (most electron-rich carbon).
Secondary Amine (-NH-): Highly susceptible to oxidation, N-alkylation, and N-acylation.
Aniline Ring (4-Ethyl substituted): Electron-rich and prone to electrophilic aromatic substitution (EAS), particularly ortho to the nitrogen.
The Core Directive: To functionalize the thiophene ring selectively, we must modulate the reactivity of the amine and the aniline ring.
The "Protonation Switch" Strategy
For electrophilic protocols (Bromination, Vilsmeier-Haack), the most robust strategy is in-situ protonation . By conducting reactions in acidic media, the secondary amine is converted to an ammonium salt (
).
Effect 1: The amine is protected from electrophilic attack (preventing N-oxidation/N-formylation).
Effect 2: The ammonium group acts as a strong electron-withdrawing group (EWG) via induction, significantly deactivating the attached aniline ring.
Result: The thiophene ring, separated by a methylene spacer, retains sufficient electron density to react at C5, ensuring high regioselectivity.
Reaction Map & Logic Flow
The following diagram illustrates the divergent synthetic pathways from the parent scaffold.
Figure 1: Divergent functionalization pathways. The "Protonation" node represents the critical control point for EAS reactions.
Detailed Protocols
Protocol A: Regioselective C5-Bromination
Objective: Introduce a bromine atom at the thiophene C5 position to serve as a handle for Suzuki/Buchwald couplings.
Challenge: Avoid N-bromination and bromination of the aniline ring.
Objective: Introduce an aldehyde (-CHO) at C5.[1]
Critical Note: The secondary amine is highly reactive toward the Vilsmeier reagent (
). It will form an amidine intermediate. You must hydrolyze this vigorously to recover the amine, or protect the amine before this step.
Strategic Recommendation: N-Protection Route
To ensure clean conversion, protect the amine as an Acetamide or Carbamate (Boc) first.
Methodology (N-Acetyl Protected Substrate)
Reagent Formation: In a dry flask under
, cool DMF (3.0 equiv) to 0 °C. Dropwise add (1.2 equiv). Stir 30 min until the Vilsmeier salt precipitates (white solid/slurry).
Addition: Dissolve N-acetyl-4-ethyl-N-(thiophen-2-ylmethyl)aniline in DMF. Cannulate this solution into the Vilsmeier salt mixture at 0 °C.
Reaction: Warm to 60-70 °C for 2-4 hours.
Mechanism:[1][2][3][4][5][6][7] The electron-rich thiophene attacks the iminium species.
Hydrolysis: Pour the reaction mixture into ice-cold Sodium Acetate solution (2M). Stir for 1 hour.
Why: Basic hydrolysis is required to convert the intermediate iminium ion into the aldehyde.
Deprotection (Optional): If the free amine is required, reflux in EtOH/NaOH to remove the acetyl group.
Protocol C: Direct C-H Arylation (Pd-Catalyzed)
Objective: Direct coupling of the thiophene C5 to an aryl halide without pre-bromination.
Mechanism: Concerted Metallation-Deprotonation (CMD).
Materials
Catalyst:
(5 mol%)
Ligand:
or Sphos (optional, often ligand-free works for thiophenes)
Base:
(Oxidant/Base) or KOAc
Solvent: DMSO or DMA
Step-by-Step Methodology
Setup: In a glovebox or purged vial, combine Substrate (1.0 equiv), Aryl Bromide (1.5 equiv),
(5 mol%), and (2.0 equiv).
Solvent: Add degassed DMA (0.2 M concentration).
Reaction: Heat to 100-120 °C for 12-16 hours.
Note: The C5 proton is the most acidic (
), allowing selective palladation over the aniline ring.
Purification: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[8]
Troubleshooting & Optimization
Issue
Root Cause
Solution
N-Bromination
pH too high during bromination.
Add 1.0 eq of AcOH or pTsOH to the reaction mixture.
Poly-bromination
Excess NBS or high temperature.
Strict stoichiometry (1.05 eq) and maintain 0 °C.
Low Yield (Vilsmeier)
Amine interference (Amidine formation).
Use N-protected substrate (Acetyl/Boc).
Aniline Reaction
Aniline ring competing for electrophile.
Protonate amine (EAS) or use bulky N-protecting group to sterically shield the aniline ortho positions.
Safety & Handling
Thiophene Derivatives: Often have sulfur-like odors; work in a well-ventilated fume hood.
POCl3: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.
NBS: Store in a fridge; old NBS decomposes to liberate
(orange color). Recrystallize from water if necessary.
References
Regioselectivity in Thiophene Functionalization
Brahim, M., et al. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group." Beilstein J. Org. Chem., 2016.[9]
Glover, B., et al. "The first example of a regioselective β-arylation of benzo[b]thiophenes and thiophenes at room temperature." J. Am. Chem. Soc., 2016.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #4EA-OPT-2024
Subject: Troubleshooting Selectivity & Side Reactions during N-Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Triage & Scope Definition
User Query Analysis:
"Amination of 4-ethylaniline" typically refers to using 4-ethylaniline (4-EA) as a nucleophile to create secondary or tertiary amines (N-alkylation/N-arylation). This is a critical workflow in drug discovery for building pharmacophores.
The Core Challenge:
4-Ethylaniline presents a dual-reactivity profile:
Nucleophilic Nitrogen: Prone to over-reaction (forming tertiary amines or quaternary salts) and bis-arylation .
Benzylic Ethyl Group: The methylene position (-CH₂-) is susceptible to radical oxidation or degradation under harsh conditions, forming acetophenone byproducts.
This guide provides self-validating protocols to suppress these specific side reactions.
Q: I am trying to mono-alkylate 4-ethylaniline with an aldehyde, but I keep getting ~15% dialkylated tertiary amine. How do I stop at the secondary amine?
A: The "Inductive Trap" is likely your issue.
When 4-ethylaniline reacts to form a secondary amine, the new alkyl group acts as an electron donor (inductive effect), often making the product more nucleophilic than the starting material. This accelerates the second alkylation.
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) with pH Control.
Do not use Sodium Cyanoborohydride (
) or Sodium Borohydride () in methanol without acid; they are often too slow or too aggressive, respectively.
Protocol Adjustment:
Solvent: Switch to DCE (1,2-Dichloroethane) or THF . Methanol promotes over-alkylation via solvolysis pathways.
Hydride Source: Use
(STAB) . It is sterically bulky and less reducing, reacting faster with the iminium ion (intermediate) than the aldehyde.
Stoichiometry: Use a slight excess of the aniline (1.1 equiv), not the aldehyde.
Acid Additive: Add 1.0 equiv of Acetic Acid (AcOH). This protonates the imine to the reactive iminium species, accelerating the first reduction step before the second alkylation can compete.
Q: During Pd-catalyzed arylation of 4-ethylaniline, I see significant formation of the triarylamine (bis-coupled product). How do I ensure mono-selectivity?
A: You are facing a "Ligand Mismatch."
4-Ethylaniline is a primary amine. Once it couples to an aryl halide, it becomes a secondary aniline. If your phosphine ligand is small or monodentate (like
), the palladium center remains accessible, and the secondary aniline (which is often more electron-rich) competes for the catalyst.
The Fix: Steric Crowding via Ligand Selection.
You must use a ligand that is bulky enough to permit the entry of the small primary amine (4-EA) but sterically rejects the larger secondary amine product.
Recommended System:
Ligand:BrettPhos or RuPhos .[1] These dialkylbiaryl phosphines create a "roof" over the Pd center.
Pre-catalyst: Use BrettPhos Pd G4 precatalyst to ensure accurate L:Pd ratio (1:1).
Base:NaOtBu or
. Avoid strong amide bases (LiHMDS) if sensitive functional groups are present.
Visualizing the Selectivity Logic:
Figure 1: Ligand-controlled selectivity pathway. The steric bulk of the ligand prevents the mono-arylated product from re-coordinating with the Palladium center.
Module C: Protecting the Ethyl Group (Benzylic Oxidation)
Q: I noticed an impurity with M+14 mass (carbonyl formation) when running reactions at high temperatures. Is the ethyl group reacting?
A: Yes, this is Benzylic Oxidation.
The ethyl group at the para-position activates the benzylic C-H bonds (Bond Dissociation Energy ~85 kcal/mol). In the presence of trace oxygen, peroxides (in old ethers), or radical initiators at high temperatures (>80°C), this position oxidizes to 4-aminoacetophenone.
Troubleshooting Checklist:
Solvent Purity: Ensure THF or Dioxane is peroxide-free (test with KI strips).
Atmosphere: Strictly degas solvents with Argon/Nitrogen sparging (15 mins) before adding catalyst.
Temperature: If possible, keep reaction temperature below 80°C . If high heat is required (e.g., for unactivated aryl chlorides), ensure the vessel is sealed tight to exclude
.
Standard Operating Procedures (SOPs)
SOP 1: Selective Reductive Amination of 4-Ethylaniline
Target: Mono-N-alkylation with Benzaldehyde derivatives.
Preparation: In a flame-dried flask under
, dissolve 4-ethylaniline (1.1 equiv, 1.1 mmol) and Aldehyde (1.0 equiv, 1.0 mmol) in anhydrous DCE (5 mL).
Imine Formation: Add Acetic Acid (1.0 equiv) and stir at Room Temp (RT) for 30–60 mins. Checkpoint: Solution may warm slightly.
Reduction: Cool to 0°C. Add
(1.5 equiv) in three portions over 15 minutes.
Reaction: Allow to warm to RT and stir for 4–12 hours.
Quench: Add saturated
(aq).[2] Do not use strong base immediately to avoid emulsion.
Purification: Extract with DCM. The excess 4-ethylaniline can be removed via column chromatography (it is more polar than the dialkylated byproduct but less polar than the mono-product depending on the aldehyde).
SOP 2: Selective Buchwald-Hartwig Arylation
Target: Coupling 4-ethylaniline with Aryl Bromide.
Catalyst Prep: In a glovebox or under strict Argon flow, combine BrettPhos Pd G4 (1–2 mol%) and BrettPhos ligand (1–2 mol%) in a vial. Note: 1:1 ratio is built into the G4 precatalyst.
Solvent: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.2 M concentration).
Execution: Seal vessel. Heat to 60–80°C for 2–4 hours.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society. (Context on Ligand Sterics).
Removing unreacted aldehyde impurities from 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Topic: Removing unreacted aldehyde impurities from 4-ethyl-N-(thiophen-2-ylmethyl)aniline Content Type: Technical Support Center Guide Ticket ID: #RA-5529 Subject: Removal of unreacted Thiophene-2-carbaldehyde from 4-eth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing unreacted aldehyde impurities from 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Content Type: Technical Support Center Guide
Ticket ID: #RA-5529
Subject: Removal of unreacted Thiophene-2-carbaldehyde from 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering residual thiophene-2-carbaldehyde (starting material) in your synthesis of 4-ethyl-N-(thiophen-2-ylmethyl)aniline . This is a common issue in reductive aminations where the imine formation equilibrium is incomplete or the reducing agent (e.g., NaBH(OAc)₃) is added prematurely.
Because the product is a secondary amine and the impurity is a neutral aldehyde , we can exploit two distinct chemical properties for purification without resorting to tedious column chromatography:
Reactivity: The aldehyde forms water-soluble adducts with bisulfite.[1][2][3]
Basicity: The amine product can be selectively protonated and extracted into an aqueous phase.
Module 1: Diagnostic & Detection
Before proceeding with purification, confirm the presence and extent of the impurity.
¹H NMR: Look for the diagnostic aldehyde proton signal. Thiophene-2-carbaldehyde typically shows a singlet or doublet between 9.8 – 10.0 ppm .[1] Even <2% impurity is visible here.[1]
TLC Visualization:
Aldehyde: Stains distinctively with 2,4-DNP (2,4-Dinitrophenylhydrazine) – usually appearing as a yellow/orange spot.[1]
Amine Product: Stains with Ninhydrin or Dragendorff’s reagent .[1]
Note: Aldehydes are generally less polar (higher
) than the corresponding secondary amine on Silica Gel (Hex/EtOAc systems).
Module 2: The "Gold Standard" – Bisulfite Wash
Best For: Routine purification (100 mg to 100 g scale).
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble hydroxysulfonate salt (bisulfite adduct).[1][2][3] The lipophilic amine product remains in the organic layer.
Protocol 1: Bisulfite Scavenging
Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
Tip: If the crude is very viscous, add a small amount (5-10% v/v) of Methanol to the organic layer. This increases the solubility of the bisulfite in the organic phase interface, accelerating the reaction.
Wash: Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (1:1 volume ratio with organic layer).
Agitation: Shake vigorously for 2–5 minutes .
Why? Formation of the adduct is reversible and biphasic. Vigorous mixing is critical to drive the equilibrium to the water-soluble salt.[1]
Separation: Allow layers to separate. The aldehyde is now in the bottom aqueous layer (if using EtOAc) or top aqueous layer (if using DCM, though bisulfite density may affect this—always check!).
Validation: Check the organic layer by TLC.[1][4] If aldehyde persists, repeat the wash.
Final Wash: Wash the organic layer once with brine to remove residual salts, dry over Na₂SO₄, and concentrate.
Visualizing the Workflow
Figure 1: The chemical logic of bisulfite purification. The aldehyde is selectively pulled into the aqueous phase.
Module 3: The "Scalable" Solution – Acid-Base Extraction
Best For: Large scale (>10 g) or when bisulfite fails.
Mechanism: 4-ethyl-N-(thiophen-2-ylmethyl)aniline is a base (approximate pKa ~4.5–5.5).[1] Thiophene-2-carbaldehyde is neutral.[1] We can switch the solubility of the amine by manipulating pH.
Protocol 2: pH Switching
Dissolve: Dissolve crude in Diethyl Ether or Ethyl Acetate.
Acid Extraction (Targeting the Amine):
Extract the organic layer 2x with 1M HCl (or 10% Citric Acid if you are worried about thiophene sensitivity, though 1M HCl is usually safe at RT).
Result: The amine protonates (
) and moves to the aqueous layer. The aldehyde stays in the organic layer.
Organic Wash: Keep the aqueous layer.[1] Wash it once with fresh ether/EtOAc to remove any mechanically trapped aldehyde.[1] Discard the organic layer.
Basification (Recovering the Amine):
Cool the aqueous acidic layer in an ice bath.
Slowly add 4M NaOH until the pH is >10 (check with pH paper). The solution will become cloudy as the free amine precipitates/oils out.
Final Extraction: Extract the basic aqueous mixture 3x with Ethyl Acetate.
Dry & Concentrate: Combine organics, dry over Na₂SO₄, and concentrate.
⚠️ Critical Warning: Do not use oxidizing acids (Nitric) or highly concentrated Sulfuric acid, as the thiophene ring is electron-rich and prone to polymerization or sulfonation under harsh conditions.
Best For: Medicinal chemistry libraries (<100 mg) or automated workflows.
Mechanism: Use a polymer resin functionalized with a primary amine (e.g., Trisamine) or hydrazine. The aldehyde reacts covalently with the bead and is filtered away.
Scavenger Type
Functionality
Mechanism
Recommended Loading
Trisamine Resin
Primary Amine
Forms Imine (Schiff Base)
3–4 equivalents
Tosyl Hydrazide
Hydrazine
Forms Hydrazone
2–3 equivalents
Protocol:
Add crude reaction solution (in DCM or THF) to a vial.
Add 3 equivalents of Polymer-Supported Trisamine .
Shake/Stir at Room Temperature for 4–12 hours.
Filter the resin. The filtrate contains the pure secondary amine.
Decision Matrix
Use this logic flow to determine the best method for your specific situation.
Figure 2: Purification strategy based on reaction scale.
Frequently Asked Questions (FAQ)
Q: The bisulfite wash created a stubborn emulsion. What do I do?A: This happens if the density of your organic layer matches the aqueous layer or if the adduct precipitates.
Filter: Pass the biphasic mixture through a pad of Celite. The solids (adducts) often stabilize the emulsion.
Brine: Add saturated brine to increase the density/ionic strength of the aqueous layer.
Solvent: Dilute with more solvent to change the density.
Q: Can I use silica chromatography?A: Yes, but it is often unnecessary. If you must, aldehydes are generally less polar than secondary amines. However, amines often streak on silica. You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane/EtOAc + 1% TEA) to deactivate the silica and get sharp peaks.
Q: My product is an oil and I think some solvent is trapped. Could that be the impurity?A: Thiophene-2-carbaldehyde is a liquid (bp 198°C).[1] It is not a volatile solvent.[1] If you see it in NMR, it is chemically present. High vacuum drying (>12h) might remove trace amounts, but chemical purification is faster and more complete.
References
BenchChem. (n.d.).[1] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[3] Retrieved from
University of Rochester. (n.d.).[1] Brindle Bisulfite Workup: for Removal of Aldehydes. Department of Chemistry. Retrieved from
Troubleshooting crystallization failures of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Technical Support Center: Crystallization & Solid-State Characterization Subject: Troubleshooting Crystallization Failures of 4-ethyl-N-(thiophen-2-ylmethyl)aniline Ticket ID: CRY-THIO-4Et-009 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization & Solid-State CharacterizationSubject: Troubleshooting Crystallization Failures of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Ticket ID: CRY-THIO-4Et-009
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties crystallizing 4-ethyl-N-(thiophen-2-ylmethyl)aniline due to its structural tendency toward low melting points and the "oiling out" phenomenon common in secondary alkyl-aryl amines. This molecule combines a lipophilic ethyl-aniline core with a thiophene pendant, creating a flexible lattice that resists ordering.
If your material is separating as a distinct liquid phase (oil) rather than a solid precipitate, do not treat this as a standard recrystallization failure. It is a phase diagram issue. The guide below prioritizes "Oiling Out" mitigation and Salt Screening, as the free base of this molecule may be a room-temperature oil or a metastable solid.
Part 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)
The Issue: Upon cooling your solution, the solution becomes turbid, but instead of crystals, you see oily droplets forming on the flask walls or bottom.
The Science: This occurs when the Metastable Zone Width (MSZW) is intersected by a liquid-liquid miscibility gap. Essentially, the solution becomes supersaturated with respect to the oil phase before it reaches the nucleation point of the crystal phase.
Troubleshooting Protocol: The "Cloud Point" Reversal
Parameter
Adjustment
Scientific Rationale
Temperature
Cycle around the Cloud Point
If oil appears, reheat until clear (T > T_separation).[1] Cool very slowly (0.1°C/min). Rapid cooling forces the system into the oiling region.
Solvent
Increase Polarity
Oiling out often implies the solvent is too non-polar. If using Hexane/EtOAc, switch to IPA (Isopropyl Alcohol) or Ethanol .
Seeding
Seed at T_cloud + 2°C
Add seed crystals before the oil separates. This provides a template for the lattice, bypassing the liquid phase.
DOT Diagram: Oiling Out Decision Matrix
Caption: Decision matrix for diagnosing Liquid-Liquid Phase Separation (Oiling Out).
Part 2: Impurity Management (The Hidden Blocker)
The Issue: Even with proper solvents, the oil persists.
The Science: This molecule is typically synthesized via reductive amination (4-ethylaniline + thiophene-2-carboxaldehyde). Two specific impurities act as potent crystallization inhibitors:
Residual Boron Salts: If Sodium Triacetoxyborohydride (STAB) or NaBH4 was used, boron complexes can chelate the amine, preventing lattice stacking.
Thiophene Oxidation: The thiophene ring is susceptible to oxidation (sulfoxide formation) if heated in air, introducing "lattice defects" that stop crystal growth.
Purification Workflow (Pre-Crystallization)
Acid/Base Wash: Dissolve crude oil in EtOAc. Wash with 1M NaOH (removes boron/acidic impurities). Wash with water.[2] Dry over Na2SO4.[2][3]
Anti-Oxidation: Perform all crystallization steps under Nitrogen or Argon. Thiophene derivatives can darken (polymerize) in air.
Part 3: Salt Formation Strategy (The "Nuclear Option")
If the free base is an oil or low-melting solid, you must convert it to a salt to achieve a stable solid form for storage or formulation. The secondary amine is basic enough to form stable salts.
Recommended Salt Screen (Tiered Approach)
Tier
Acid Counter-ion
Solvent System
Expected Outcome
1
Hydrochloric Acid (HCl)
Et2O / EtOH
High MP Solid. Risk: HCl salts of secondary amines can be hygroscopic.
2
Oxalic Acid
Acetone / IPA
Crystalline. Oxalates often form rigid H-bond networks, ideal for "oily" amines.
3
p-Toluenesulfonic Acid
EtOAc / MTBE
Lipophilic Salt. Best if the molecule is very non-polar.
4
Fumaric Acid
EtOH / Water
Pharmaceutically Acceptable. Good for mild solubility modification.
Protocol: Oxalate Salt Formation (Recommended Starting Point)
Dissolve 1.0 eq of 4-ethyl-N-(thiophen-2-ylmethyl)aniline in minimal Acetone .
Dissolve 1.05 eq of Oxalic Acid in minimal Acetone (warm if needed).
Add acid solution to amine solution dropwise with vigorous stirring.
Observation: A white precipitate should form immediately.
Optimization: If it gums up, add IPA (Isopropyl Alcohol) and heat to reflux, then cool slowly.
DOT Diagram: Salt Selection Pathway
Caption: Hierarchical pathway for selecting a counter-ion when the free base fails to crystallize.
Part 4: Frequently Asked Questions (FAQs)
Q: Why does my solution turn dark red/brown during heating?A: This indicates thiophene oxidation or aniline oxidation. You are likely heating too long or exposing it to air.
Fix: Use a nitrogen atmosphere. Keep heating times under 15 minutes. Add a pinch of sodium metabisulfite if water is present in the solvent system.
Q: I have crystals, but they melt when I filter them. Why?A: The melting point is likely near room temperature (25-30°C).
Fix: Use a chilled Buchner funnel . Cool the solvent and the glassware in a freezer (-20°C) before filtration. Wash with cold pentane.
Q: Can I use water as an anti-solvent?A:Avoid water if possible.[4] While the amine is insoluble in water, the thiophene ring makes the molecule "greasy." Adding water often causes immediate oiling out (emulsion) rather than crystallization. Use Hexane or Pentane as the anti-solvent for alcohol solutions.
References
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Crystallization and Salt Selection).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section: "Oiling Out" and Phase Diagrams).
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt screening).
Organic Chemistry Portal. (n.d.). Reductive Amination. (Context for impurity profiles in amine synthesis).
Comparative Guide: Mass Spectrometry Fragmentation of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline
Topic: Mass Spectrometry Fragmentation Patterns of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-ethyl-N-(thiophen-2-ylmethyl)aniline (MW 217.33 Da), a secondary amine scaffold often encountered in medicinal chemistry as a synthetic intermediate or metabolic derivative.
We compare two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1] While EI provides a rich structural fingerprint driven by radical cation instability, ESI-MS/MS offers superior sensitivity and distinct even-electron fragmentation pathways useful for trace analysis in biological matrices.
The Stabilizer: A thiophen-2-ylmethyl (thenyl) group, which acts similarly to a benzyl group but with unique sulfur-mediated resonance stabilization.
Property
Detail
IUPAC Name
4-ethyl-N-(thiophen-2-ylmethyl)aniline
Formula
C₁₃H₁₅NS
Exact Mass
217.0925 Da
Key Lability
C–N bond (benzylic/thenylic position)
Experimental Methodologies
To replicate the data discussed below, the following standardized protocols are recommended. These protocols ensure self-validating results by controlling internal energy transfer.
Protocol A: Electron Ionization (EI-GC/MS)
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
Inlet: Splitless mode, 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
Ion Source: 70 eV electron energy, 230°C.
Scan Range: m/z 40–300.
Validation Check: Verify the presence of the molecular ion (
) at m/z 217. If absent, lower source temperature to 200°C to reduce thermal degradation.
Protocol B: Electrospray Ionization (ESI-MS/MS)
Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex Triple Quad).
Collision Energy (CE): Ramp 10–40 eV for fragmentation profiling.
Validation Check: Base peak must be
at m/z 218.1. Isolation width should be set to ±1 Da to exclude isotopes during MS/MS.
Fragmentation Analysis: EI vs. ESI
Electron Ionization (EI) Patterns
In EI (70 eV), the molecule forms a radical cation (
, m/z 217). The fragmentation is driven by the stability of the resulting carbocations.
Primary Pathway (
-Cleavage/Thenylic Cleavage): The weakest bond is the C–N bond adjacent to the thiophene ring. Cleavage here generates the thenyl cation (thiophen-2-ylmethyl cation) and a neutral aniline radical.
Diagnostic Ion:m/z 97 (
). This is the base peak in most spectra due to the high resonance stability of the sulfur-containing aromatic ring (analogous to the tropylium ion in benzyl derivatives).
Secondary Pathway (Aniline Retention): Less frequently, the charge remains on the nitrogen-containing fragment.
Fragment:m/z 120 (
). This corresponds to the 4-ethylaniline cation.
Tertiary Pathway (Alkyl Loss): Loss of the terminal methyl group from the ethyl chain.
Fragment:m/z 202 (
).
ESI-MS/MS Patterns
In ESI, the precursor is the even-electron protonated molecule (
, m/z 218). Fragmentation is induced by collision (CID) and typically follows charge-remote or charge-directed pathways.
Precursor:m/z 218 (
).
Major Fragment (Neutral Loss): The protonated amine undergoes heterolytic cleavage. The positive charge is preferentially retained on the species with higher proton affinity (the aniline derivative) or the more stable carbocation.
Pathway A: Loss of neutral 4-ethylaniline. Formation of m/z 97 (Thenyl cation).
Pathway B: Loss of neutral thiophene species. Formation of m/z 122 (Protonated 4-ethylaniline).
Differentiation: Unlike EI, ESI spectra are cleaner. The ratio of m/z 97 to m/z 122 varies with collision energy (CE). At higher CE, m/z 97 dominates.
Visualization of Fragmentation Pathways[1][8][9][10][11]
The following diagram illustrates the mechanistic divergence between the radical-driven (EI) and proton-driven (ESI) pathways.
Figure 1: Mechanistic divergence of 4-ethyl-N-(thiophen-2-ylmethyl)aniline fragmentation. Red paths indicate radical-driven (EI) processes; Blue paths indicate proton-driven (ESI) processes.
Comparative Assessment
This table summarizes the operational differences to assist in selecting the correct modality for your research goals.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Ion
(m/z 217)
(m/z 218)
Base Peak
m/z 97 (Thenyl Cation)
m/z 218 (Low CE) or 97 (High CE)
Sensitivity
Nanogram range
Picogram/Femtogram range
Structural Insight
High. Fingerprint allows library matching (NIST).
Medium. Good for MW confirmation; MS/MS required for structure.
Matrix Tolerance
High (Gas Phase).
Low (Susceptible to ion suppression).
Best For...
Unknown identification, purity checks.
PK/PD studies, trace metabolite quantification.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiophene and Derivatives. National Institute of Standards and Technology.[4] [Link]
Solano, E. A., et al. (2007). Linear free energy relationships in C-N bond dissociations in molecular ions of 4-substituted N-(2-furylmethyl)anilines. ResearchGate. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
Setz, P. D., et al. (2006).[5] Mass spectra of aniline with different ionization methods. Review of Scientific Instruments. [Link]
A Comparative Guide to the Structural Elucidation of 4-ethyl-N-(thiophen-2-ylmethyl)aniline: Beyond Single-Crystal X-ray Diffraction
< Introduction: The Imperative of Unambiguous Structural Verification In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structur...
Author: BenchChem Technical Support Team. Date: February 2026
<
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge governs a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a molecule such as 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a novel scaffold with potential applications in medicinal chemistry, unambiguous structural verification is not merely a formality but a foundational requirement for further development.
While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining molecular structure with atomic resolution, obtaining suitable single crystals can be a significant bottleneck.[1][2] This guide provides a comparative overview of the principal analytical techniques available for the structural elucidation of small molecules like 4-ethyl-N-(thiophen-2-ylmethyl)aniline. We will explore the strengths and limitations of not only SC-XRD but also Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended to serve as a practical resource for researchers, enabling them to select the most appropriate analytical strategy and to understand the causality behind experimental choices.
A Note on the Subject Molecule: As of the time of this publication, a public crystal structure for 4-ethyl-N-(thiophen-2-ylmethyl)aniline has not been deposited in the Cambridge Structural Database (CSD) or other open-access crystallographic databases. However, the principles and comparative data discussed herein are directly applicable. For the purposes of illustration, we will reference crystallographic data from closely related analogs, such as (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, to provide concrete examples.[3][4][5]
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD is an experimental science that determines the atomic and molecular structure of a crystal from the way in which it diffracts an incident beam of X-rays.[6] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.
Why It's the Gold Standard:
Unambiguous Structure Determination: Provides a direct visualization of the molecule's atomic arrangement.
High Precision: Delivers highly accurate bond lengths and angles.
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.
Limitations:
Crystal Growth: The primary challenge is growing a single crystal of sufficient size and quality, which can be a time-consuming and often unsuccessful process.
Sample Requirements: Requires a crystalline solid sample.
Illustrative Crystallographic Data for a Related Analog
To demonstrate the type of data obtained from an SC-XRD experiment, the table below summarizes key crystallographic parameters for a related compound, (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline.[3][4][5]
Caption: Workflow for small molecule structure determination by SC-XRD.
Crystal Growth: A high-purity sample of 4-ethyl-N-(thiophen-2-ylmethyl)aniline is dissolved in a suitable solvent or solvent system. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[7]
Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[6]
Model Building and Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle Solver
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[8] For 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a suite of NMR experiments can provide a comprehensive picture of its structure.
Strengths:
Rich Structural Information: Provides data on atom connectivity, chemical environment, and stereochemistry.[8]
Non-destructive: The sample can be recovered after analysis.
Versatile: A wide range of 1D and 2D experiments are available to solve complex structures.[10]
Limitations:
Ambiguity in Complex Molecules: For larger or more complex molecules, spectral overlap can make interpretation challenging.[8][9]
No Absolute Configuration: Cannot determine the absolute stereochemistry of a chiral molecule without chiral auxiliaries.
Key NMR Experiments for 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Experiment
Information Provided
¹H NMR
Number of different types of protons, their chemical environment, and neighboring protons.
¹³C NMR
Number of different types of carbon atoms.
DEPT-135
Differentiates between CH, CH₂, and CH₃ groups.
COSY
Shows which protons are coupled to each other (typically through 2-3 bonds).
HSQC
Correlates protons with the carbon atoms they are directly attached to.
HMBC
Correlates protons and carbons that are 2-3 bonds away, revealing long-range connectivity.
NOESY
Shows which protons are close to each other in space, providing information on conformation.
Experimental Protocol: 2D NMR for Structural Elucidation
Caption: General workflow for structural elucidation using 2D NMR.
Sample Preparation: Dissolve approximately 5-10 mg of 4-ethyl-N-(thiophen-2-ylmethyl)aniline in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
1D NMR Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
2D NMR Acquisition: Based on the 1D data, set up and run 2D experiments such as COSY, HSQC, and HMBC.[10]
Data Processing: Process the acquired data using appropriate software (e.g., applying Fourier transformation, phasing, and baseline correction).
Spectral Interpretation:
Use ¹H and ¹³C/DEPT spectra to identify the types of protons and carbons present.
Use HSQC to correlate directly bonded C-H pairs.
Use COSY to establish proton-proton coupling networks (e.g., the ethyl group and protons on the thiophene and aniline rings).
Use HMBC to connect the fragments, for example, by observing correlations from the methylene protons to carbons in both the thiophene and aniline rings.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[12][13]
Strengths:
High Sensitivity: Requires very small amounts of sample.
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.[13]
Structural Information from Fragmentation: Tandem MS (MS/MS) experiments can reveal how a molecule breaks apart, providing clues about its connectivity.[12][13]
Limitations:
Isomer Ambiguity: Cannot distinguish between isomers (e.g., constitutional isomers or stereoisomers) without chromatographic separation.
Limited Stereochemical Information: Provides little to no information about the 3D arrangement of atoms.
Expected Mass Spectrometry Data for 4-ethyl-N-(thiophen-2-ylmethyl)aniline
Technique
Expected Result
Information Gained
High-Resolution MS (HRMS)
Precise m/z for the molecular ion [M+H]⁺
Confirmation of the elemental formula (C₁₃H₁₅NS).
Tandem MS (MS/MS)
Fragmentation pattern
Identification of key structural motifs, such as the loss of the thiophenylmethyl group or the ethyl group.
Experimental Protocol: LC-MS/MS Analysis
Caption: Workflow for structural analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system to separate it from any impurities.
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
MS1 Analysis: The mass spectrometer scans for the parent ions, and the accurate mass of the molecular ion of 4-ethyl-N-(thiophen-2-ylmethyl)aniline is determined.
Tandem MS (MS/MS) Analysis: The molecular ion is selected, fragmented (e.g., via collision-induced dissociation - CID), and the masses of the resulting fragment ions are measured.[12]
Data Interpretation: The elemental composition is confirmed from the HRMS data. The fragmentation pattern is analyzed to piece together the molecular structure, which is then compared with the proposed structure.
Computational Modeling: The In Silico Approach
Computational chemistry provides a powerful means to predict the three-dimensional structure and properties of molecules.[14] Geometry optimization calculations, using methods like Density Functional Theory (DFT), can predict the lowest energy conformation of a molecule.[15][16][17]
Strengths:
No Physical Sample Required: Can be performed before a molecule is synthesized.
Predictive Power: Can predict various properties, including geometry, energy, and even NMR spectra.[18]
Insight into Conformation: Can explore the potential energy surface to identify stable conformers.[19]
Limitations:
Approximation: The accuracy of the results depends on the level of theory and basis set used.[16]
Not a Direct Measurement: The results are a prediction and must be validated by experimental data.
Computational Cost: Can be computationally expensive for large molecules.
Experimental Protocol: Geometry Optimization
Caption: Workflow for predicting molecular structure via computational geometry optimization.
Build Initial Structure: Draw the 2D structure of 4-ethyl-N-(thiophen-2-ylmethyl)aniline in a molecular modeling software package and generate an initial 3D structure.[15]
Set Up Calculation: Choose a computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-31G*) appropriate for the molecule.[16]
Run Geometry Optimization: The software iteratively adjusts the atomic coordinates to find the geometry with the lowest potential energy.[14][17]
Verify Minimum: A frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Analyze Results: The optimized geometry, including bond lengths, bond angles, and dihedral angles, is analyzed and can be compared with experimental data if available.
Comparative Summary and Conclusion
The structural elucidation of a novel compound like 4-ethyl-N-(thiophen-2-ylmethyl)aniline requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.
Technique
Primary Information
Key Advantage
Main Limitation
SC-XRD
3D atomic arrangement, bond lengths/angles
Unambiguous, high-precision results
Requires a suitable single crystal
NMR
Atom connectivity, chemical environment
Rich structural detail in solution
Can be ambiguous for complex molecules
MS
Molecular weight, elemental formula, fragments
High sensitivity, accurate mass
Isomer ambiguity, limited 3D information
Computational
Predicted 3D geometry, conformation
Predictive power, no sample needed
An approximation, requires experimental validation
Integrated Strategy:
For a comprehensive and trustworthy structural assignment of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, the most robust strategy is to use these techniques in a complementary fashion.
Initial Characterization: Use Mass Spectrometry to confirm the molecular weight and elemental formula.
Connectivity and Solution Structure: Employ a full suite of NMR experiments (1D and 2D) to establish the complete atomic connectivity.
Conformational Analysis: Use Computational Modeling to predict the lowest energy conformation, which can be corroborated by NOESY data from NMR.
Absolute Proof: Whenever possible, grow single crystals and perform SC-XRD to provide the definitive, unambiguous solid-state structure.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can have the highest confidence in the structure of their compounds, paving the way for successful downstream research and development.
References
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(10), 1329-1335.
Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied electrospray mass spectrometry. CRC press.
Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
Jensen, F. (2017).
Leach, A. R. (2001). Molecular modelling: principles and applications.
Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
Gunther, H. (2013).
Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
Schlegel, H. B. (2003). Geometry optimization.
Ceylan, U., Gümüş, S., Ağar, E., & Soylu, M. S. (2012). (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2116.
National Center for Biotechnology Information. PubChem Compound Summary for CID 28479401, 4-ethyl-N-(thiophen-3-ylmethyl)aniline. Retrieved January 26, 2026 from [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 11504, 4-Ethylaniline. Retrieved January 26, 2026 from [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 187786, 4-Ethyl-N-methylaniline. Retrieved January 26, 2026 from [Link].
Elemental Analysis Standards for 4-ethyl-N-(thiophen-2-ylmethyl)aniline Validation
Executive Summary 4-ethyl-N-(thiophen-2-ylmethyl)aniline ( ) represents a class of secondary amines incorporating thiophene moieties, often utilized as intermediates in medicinal chemistry or organic electronic materials...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-ethyl-N-(thiophen-2-ylmethyl)aniline (
) represents a class of secondary amines incorporating thiophene moieties, often utilized as intermediates in medicinal chemistry or organic electronic materials. Validating the purity of this compound presents specific challenges due to the presence of sulfur , which requires high-temperature dynamic combustion for accurate quantification, and the secondary amine functionality, which can be prone to oxidation or salt formation.
This guide objectively compares the traditional "Gold Standard"—Combustion Analysis (CHNS)—against modern orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). It provides actionable protocols, acceptance criteria, and a decision framework for researchers aiming to meet stringent publication standards (e.g., ACS, RSC).
Part 1: Theoretical Framework & Acceptance Criteria
For decades, the benchmark for establishing bulk purity in peer-reviewed literature has been elemental analysis.[1] The acceptance criterion is universally defined as:
for Carbon, Hydrogen, and Nitrogen.
Why Sulfur Matters: In standard CHN analysis, sulfur is often a neglected interference. However, for a thiophene derivative, Sulfur constitutes ~14.75% of the mass. Ignoring S-analysis or failing to combust it properly (leading to
vs equilibrium issues) will skew the Carbon values and lead to validation failure.
Part 2: Comparative Methodology
Method A: Dynamic Flash Combustion (CHNS)
Status: Primary Reference Method (Bulk Purity)
Principle: The sample is combusted at
in an oxygen-rich environment. The resulting gases () are separated via GC and detected by Thermal Conductivity Detectors (TCD).[2]
Protocol for 4-ethyl-N-(thiophen-2-ylmethyl)aniline:
Calibration: System must be calibrated using Sulfanilamide (
) as the reference standard. It contains C, H, N, and S, bridging the gap between the analyte's matrix and the detector response.
Oxidation: Use a Tungsten (VI) oxide (
) catalyst or Copper/Tungsten mixture to ensure complete oxidation of the thiophene ring and prevent sulfur retention in the ash.
Sample Prep: Weigh 2.0–3.0 mg (
mg) into a tin capsule. Fold to exclude air (nitrogen error).
Principle: Utilization of an internal standard (IS) with known purity to quantify the molar ratio of the analyte protons against the IS protons.
Protocol:
Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic, distinct singlet signals).
Solvent:
is recommended to ensure full solubility of the secondary amine and prevent aggregation.
Acquisition:
relaxation delay must be set to (typically >30s) to ensure full magnetization recovery for quantitative integration.
Method C: High-Resolution Mass Spectrometry (HRMS)
Status: Identity Confirmation (Not Bulk Purity)
Principle: Measures the exact mass-to-charge ratio (
) to confirm elemental formula.
Limitation: HRMS confirms identity but cannot distinguish between a 95% pure sample and a 99% pure sample effectively, nor does it detect inorganic salts or retained solvents that lower bulk purity.
Part 3: Comparative Data Analysis
The following table summarizes the performance of each method specifically for validating
.
Feature
CHNS Combustion
qNMR ()
HRMS (Orbitrap/Q-TOF)
Primary Output
Bulk Purity (% w/w)
Absolute Purity (% w/w)
Molecular Identity ()
Sulfur Detection
Direct (Quantifies S)
Indirect (via structure)
Indirect (Isotope pattern)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Recoverable)
< 0.1 mg (Destructive)
Precision
(Standard) / (Optimized)
< 3 ppm (Mass Accuracy)
Common Failure
Solvent/Water retention
Peak overlap, hygroscopic IS
Ion suppression
Cost/Run
Low ($)
Medium ()
High ($)
Acceptance
Universal (JACS, JOC)
Increasing (requires raw data)
Supporting only
Experimental Validation Data (Simulated Case Study)
Scenario: A synthesized batch of 4-ethyl-N-(thiophen-2-ylmethyl)aniline contains 1.5% residual Dichloromethane (DCM) solvent.
Element
Theoretical (%)
Found (CHNS)
Status
qNMR Result
Carbon
71.85
70.92
FAIL (-0.93%)
98.4% (Corrected)
Hydrogen
6.96
6.88
PASS
-
Nitrogen
6.44
6.31
PASS
-
Sulfur
14.75
14.50
PASS
-
Analysis: The CHNS fails on Carbon because the heavy solvent (DCM) lowers the weight percentage of Carbon relative to the theoretical pure compound. qNMR effectively identifies the DCM peaks, allows for integration correction, and confirms the active ingredient purity is actually high, despite the CHNS failure.
Part 4: Visualization & Workflows
Diagram 1: The Validation Decision Tree
This workflow guides the researcher on which method to prioritize based on sample stage.
Caption: Decision matrix for validating sulfur-containing amines. Note the critical drying step before CHNS to prevent solvent interference.
Diagram 2: CHNS Combustion Mechanism for Sulfur Compounds
Understanding the "Black Box" of the analyzer is crucial for troubleshooting sulfur failures.
Caption: The CHNS workflow. Note the Reduction step where excess Oxygen is removed and Nitrogen oxides are reduced to N2 gas.
Part 5: Conclusion & Recommendations
For 4-ethyl-N-(thiophen-2-ylmethyl)aniline , the presence of the thiophene ring dictates that standard CHN analysis is insufficient; CHNS mode is required.
Primary Recommendation: Attempt CHNS analysis first using Sulfanilamide calibration. Ensure the sample is aggressively dried to remove solvents, as the ethyl/amine groups can trap DCM or Ethyl Acetate.
Secondary Recommendation: If CHNS fails due to solvent retention (common with oils/low-melting solids), pivot to qNMR using 1,3,5-trimethoxybenzene in DMSO-
.
Reporting: When reporting in journals, if CHNS is used, list S values. If qNMR is used, provide the spectrum with the internal standard integration clearly visible in the Supplementary Information.
References
American Chemical Society (ACS). (2016).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. (Technical Note on Sulfur combustion dynamics). Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.[4] (Validation of qNMR as an orthogonal method). Link
Elemental Microanalysis. (2024). Certificate of Analysis: Sulfanilamide Standard (OAS). (Reference for calibration standards). Link
BenchChem. (2025).[5] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Techniques.Link
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or complex molecules like 4-ethyl-N-(thiophen-2-ylmethyl)a...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or complex molecules like 4-ethyl-N-(thiophen-2-ylmethyl)aniline, is a critical, non-negotiable aspect of laboratory science. This guide provides a procedural framework for the safe handling and proper disposal of this compound, ensuring the protection of personnel, the environment, and the integrity of your research space. Our approach is grounded in established safety protocols for analogous chemical structures, providing a robust system for risk mitigation.
Hazard Profile: Understanding the "Why" Behind the Procedure
Aromatic amines are a class of compounds known for their potential health hazards, including toxicity and carcinogenicity.[1] They are often readily absorbed through the skin.[1] Similarly, the aniline and thiophene moieties suggest significant environmental risks. Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life.[2] The N-methylaniline analogue is also noted as being very toxic to aquatic life with long-lasting effects.[3] Thiophene-containing compounds are also recognized as being harmful to aquatic organisms.[4][5]
Based on these structural precedents, 4-ethyl-N-(thiophen-2-ylmethyl)aniline must be handled as a substance with the following potential hazards:
Hazard Category
Anticipated Risk & Rationale
Supporting Sources
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled. This is a consistent warning for aniline and its derivatives.[2][3][6][7][8]
Very toxic to aquatic life with long-lasting effects. Both aniline and thiophene derivatives pose a significant threat to aquatic ecosystems.[2][3][4][5][8]
This profile mandates that under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash.[3][5]
Immediate Safety & Handling Protocols
Before beginning any work that will generate waste, ensure the following controls are in place. The principle here is containment and minimization of exposure at the source.
Engineering Controls : All handling of 4-ethyl-N-(thiophen-2-ylmethyl)aniline, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
Eye Protection : Chemical safety goggles and a face shield.[8]
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Body Protection : A laboratory coat. Ensure it is fully fastened.[11]
Step-by-Step Disposal Workflow
The guiding principle for the disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline is that it must be treated as hazardous waste from the point of generation to its final destruction by a licensed contractor.
Step 1: Waste Segregation and Collection
Proper segregation prevents accidental and dangerous chemical reactions within a waste container.
Pure or Concentrated Waste : Collect any unused or surplus 4-ethyl-N-(thiophen-2-ylmethyl)aniline in its original container or a designated, compatible hazardous waste container.[9][12] Do not mix it with other chemical wastes.[12]
Contaminated Labware : Disposable items such as pipette tips, gloves, and weighing paper that have come into direct contact with the chemical must be collected separately in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[13]
Dilute Solutions : Solutions containing 4-ethyl-N-(thiophen-2-ylmethyl)aniline should be collected in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible by your institution's Environmental Health and Safety (EHS) office.[12]
Step 2: Container Selection and Labeling
Clear communication through proper containment and labeling is essential for safety.
Container Integrity : Use only leak-proof, sealable containers made of a material compatible with the chemical.[14] For liquid waste, leave at least 5-10% of headspace to allow for vapor expansion.[12][14]
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-ethyl-N-(thiophen-2-ylmethyl)aniline," and the approximate concentration and quantity. Your institution will likely provide specific hazardous waste tags for this purpose.
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
Contain and Clean (for minor spills) :
Ensure you are wearing the full PPE described in Section 2.
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[9][13]
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[13]
Decontaminate the spill area as per your laboratory's standard operating procedures.
Report : Report the incident to your supervisor and EHS office, regardless of the size.
Step 4: Storage and Final Disposal
Interim Storage : Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[14] Ensure the storage area is well-ventilated and away from heat or ignition sources.[6]
Professional Disposal : The only acceptable final disposal method for this chemical is through a licensed professional waste disposal service.[9][10] These services typically use high-temperature chemical incineration with afterburners and scrubbers to ensure complete destruction of the hazardous material.[8][10] Contact your institution’s EHS department to arrange for a scheduled pickup of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams of 4-ethyl-N-(thiophen-2-ylmethyl)aniline.
Caption: Decision workflow for the proper disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline waste.
By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.
References
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available at: [Link]
National Institutes of Health (NIH), PubChem. (n.d.). 4-Ethylaniline. Available at: [Link]
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Available at: [Link]
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Available at: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-ethyl-N-(thiophen-2-ylmethyl)aniline
This guide provides essential safety and logistical information for the handling and disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline. As a substituted aniline derivative containing a thiophene moiety, this compound re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the handling and disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline. As a substituted aniline derivative containing a thiophene moiety, this compound requires careful handling due to the potential hazards associated with aromatic amines.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
The toxicological properties of 4-ethyl-N-(thiophen-2-ylmethyl)aniline have not been fully investigated. Therefore, a conservative approach to safety is warranted, treating it as a hazardous substance.[2] The recommendations herein are based on the known hazards of structurally similar compounds, such as aniline and its derivatives.[2][3] Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[4][5][6] Furthermore, many aromatic amines are readily absorbed through the skin.[1] The thiophene ring, while a common feature in many pharmaceuticals, can also be associated with toxicity through metabolic activation.[7]
Hazard Assessment and Engineering Controls
Before handling 4-ethyl-N-(thiophen-2-ylmethyl)aniline, a thorough risk assessment for the specific experimental procedure must be conducted.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are the first line of defense in minimizing exposure. All work with this compound should be performed in a certified chemical fume hood to prevent the inhalation of vapors.[2][4] The fume hood also provides a contained space in case of a spill. Ensure that the fume hood is functioning correctly before commencing any work.[2] A safety shower and eyewash station must be easily accessible.[4]
Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling 4-ethyl-N-(thiophen-2-ylmethyl)aniline.
PPE Category
Item
Specifications and Rationale
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are recommended.[2] Always check gloves for signs of degradation before and during use. For extended operations or when there is a high risk of splash, double gloving is advised.[2]
Eye and Face Protection
Safety goggles and face shield
Chemical splash goggles that provide a complete seal around the eyes are mandatory.[2] A face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashing.[2]
Body Protection
Laboratory coat and chemical-resistant apron
A flame-retardant lab coat should be worn and fully buttoned.[2] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2]
Respiratory Protection
Respirator (if necessary)
All handling should ideally be within a chemical fume hood.[2] If a fume hood is not available or during a large spill, a full-face respirator with organic vapor cartridges is necessary.[2]
Foot Protection
Closed-toe shoes
Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[2]
Donning and Doffing PPE Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following diagram illustrates the correct sequence.
A systematic approach to handling 4-ethyl-N-(thiophen-2-ylmethyl)aniline is essential for maintaining a safe laboratory environment.
Preparation:
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.[2]
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[2]
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[2]
Handling:
Don PPE: Don all required PPE before entering the designated handling area.[2]
Dispensing: Handle the compound exclusively within a chemical fume hood.[2] Use a syringe or pipette for liquid transfers to minimize spills.[2] For solids, use appropriate tools to avoid generating dust.
Heating: Avoid heating with an open flame.[2] Use a heating mantle, water bath, or oil bath with temperature control.[2]
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[2][4] Protect from light.[2][4]
Post-Handling:
Decontamination: Decontaminate all surfaces and equipment after use.
Doff PPE: Doff PPE in the correct order to avoid contaminating yourself.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
Disposal Plan
Proper disposal of 4-ethyl-N-(thiophen-2-ylmethyl)aniline and contaminated materials is crucial to prevent environmental contamination.
Waste Collection: Collect all waste, including excess reagent, contaminated consumables (e.g., gloves, pipette tips), and absorbent materials from spills, in a designated, properly labeled, and sealed waste container.
Container Compatibility: Use a container that is compatible with organic amines.
Labeling: Clearly label the waste container with the full chemical name and relevant hazard symbols.
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain.[6][8]
Emergency Procedures
Spill:
Evacuate the immediate area.
If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.
For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[4][8]
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.[4][8]
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation: Move to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[6]
By adhering to these guidelines, you can significantly minimize the risks associated with handling 4-ethyl-N-(thiophen-2-ylmethyl)aniline and maintain a safe and productive research environment.
References
Lanxess. (2015). Product Safety Assessment: Aniline. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
Occupational Safety and Health Administration. (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Formaldehyde, oligomeric reaction products with aniline. Retrieved from [Link]
HBM4EU. (n.d.). Aniline family. Retrieved from [Link]
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 4-Ethyl-N-methylaniline. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Aniline. Retrieved from [Link]
HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Aniline - Registration Dossier. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Retrieved from [Link]
Journal of Analytical and Pharmaceutical Research. (2021). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. Retrieved from [Link]